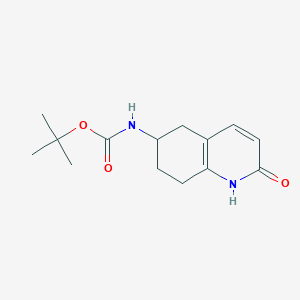

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate

Description

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate is a bicyclic carbamate derivative featuring a partially saturated quinoline core with a ketone group at the 2-position and a tert-butyl carbamate substituent at the 6-position. The quinoline scaffold is known for its pharmacological relevance, and the addition of the carbamate group enhances stability and modulates solubility.

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

tert-butyl N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-6-yl)carbamate |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-5-6-11-9(8-10)4-7-12(17)16-11/h4,7,10H,5-6,8H2,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

OXDLYJMVSSXJFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the hexahydroquinoline ring. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia under controlled temperature conditions . The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is further stirred to complete the reaction. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., methylene chloride, chloroform), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of carbamate-substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

The compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. Research indicates that derivatives of tert-butyl phenolic antioxidants can enhance the activity of antioxidant enzymes and provide protective effects against cellular damage caused by reactive oxygen species (ROS) . This makes it a candidate for therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases.

2. Neuroprotective Effects

Studies have shown that certain derivatives of the compound can reduce glutamate-induced oxidative toxicity in neuronal cells. This suggests potential applications in treating conditions like ischemic stroke and other neurodegenerative disorders . The neuroprotective effects are attributed to the ability of these compounds to activate pathways that enhance cell survival and reduce apoptosis.

3. Anticancer Activity

There is emerging evidence that compounds similar to tert-butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate exhibit anticancer properties. They may inhibit cancer cell proliferation and induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and growth .

Material Science Applications

1. Stabilizers in Polymers

The hydrophobic nature of the tert-butyl group enhances the stability and reactivity of phenolic compounds in non-polar environments such as plastics and oils. This characteristic allows the compound to function effectively as a stabilizer against thermal degradation and oxidation in various polymer formulations .

2. Coatings and Adhesives

Due to its antioxidant properties, this compound can be utilized in coatings and adhesives to improve durability and resistance to environmental factors. Its incorporation into formulations can enhance the longevity of products exposed to oxidative conditions .

Biochemical Agent Applications

1. Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity within biochemical pathways. For example, it may influence the activity of enzymes involved in detoxification processes or metabolic pathways that are critical for maintaining cellular homeostasis .

2. Drug Development

As a lead compound or scaffold for drug development, this compound serves as a basis for synthesizing new therapeutic agents with improved efficacy and safety profiles.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Carbamate Derivatives

Key Observations :

Core Structure Variations: The hexahydroquinoline core in the target compound differs from hexahydrocinnoline () in nitrogen atom placement, affecting aromaticity and electronic properties. The tetrahydroisoquinoline derivative () introduces a fused benzene ring system, which may influence binding affinity in biological systems due to increased planarity .

Functional Group Impact: The 2-oxo group in the target compound and 3-oxo group in the cinnoline analogue () create distinct hydrogen-bonding capabilities. The position of the ketone could affect intermolecular interactions in crystallization or target binding. The thioether group in ’s compound introduces sulfur, which may increase lipophilicity or susceptibility to oxidation, impacting synthetic utility .

Research and Practical Implications

- Synthetic Utility: The tert-butyl carbamate group in all compounds serves as a protective moiety for amines, enabling selective deprotection in multi-step syntheses. The hexahydroquinoline and cinnoline cores () may require specialized crystallization techniques, as noted in ’s discussion of SHELX software for structural refinement .

- Biological Potential: Fluorinated () and sulfur-containing () analogues highlight the role of heteroatoms in tuning pharmacokinetic properties, though specific data on the target compound’s bioactivity remain unverified.

Biological Activity

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C13H18N2O2

- SMILES Notation : CC(C)(C)OC(=O)N1CC2=C(C1)C=CC(=O)N2

The compound features a hexahydroquinoline core which is known for its diverse pharmacological applications.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Antioxidant Activity : Some studies suggest that derivatives of hexahydroquinoline exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Similar compounds have shown the ability to modulate neurotransmitter receptors, which could lead to effects on mood and cognition.

Biological Activity Data

The following table summarizes key biological activities associated with related compounds:

Case Studies

- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hexahydroquinoline derivatives. The results indicated that this compound exhibited significant free radical scavenging activity compared to control substances.

- Pharmacological Evaluation : In a pharmacological study conducted on animal models, the administration of this compound resulted in notable improvements in cognitive function and reduced anxiety-like behavior. The compound was found to enhance synaptic plasticity through modulation of glutamatergic signaling pathways.

- Toxicological Assessment : A comprehensive toxicological assessment revealed that the compound has a favorable safety profile at therapeutic doses. Long-term studies indicated no significant adverse effects on vital organs or behavioral changes in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.